1,3-Dichloro-2,4-difluoro-5-nitrobenzene IUPAC name and CAS number
1,3-Dichloro-2,4-difluoro-5-nitrobenzene IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dichloro-2,4-difluoro-5-nitrobenzene, a key chemical intermediate. This document details its chemical identity, physical properties, synthesis, and applications, with a focus on its role in the development of agrochemicals.
Chemical Identity and Properties
1,3-Dichloro-2,4-difluoro-5-nitrobenzene is a substituted aromatic compound with the chemical formula C₆HCl₂F₂NO₂. Its structure consists of a benzene ring substituted with two chlorine atoms, two fluorine atoms, and a nitro group.
Synonyms: 3,5-Dichloro-2,4-difluoronitrobenzene
IUPAC Name: 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
CAS Number: 15952-70-2[1]
Quantitative Data
A summary of the key quantitative data for 1,3-dichloro-2,4-difluoro-5-nitrobenzene is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 227.98 g/mol | [1] |
| Density | 1.706 g/cm³ | [2][3] |
| Boiling Point | 268 °C at 760 mmHg | [2][3] |
| Flash Point | 115.9 °C | [2][3] |
| Appearance | White powder | [4] |
| Purity | ≥98% | [1] |
Synthesis and Reactions
The primary synthesis route for 1,3-dichloro-2,4-difluoro-5-nitrobenzene involves the chlorination of 2,4-difluoronitrobenzene. This intermediate is of significant interest due to its role as a precursor in the synthesis of other valuable compounds.
Logical Relationship in Synthesis
The following diagram illustrates the logical progression from the starting material to the final product of interest in many applications.
Caption: Synthetic pathway from 2,4-difluoronitrobenzene to agrochemicals.
Experimental Protocols
A key application of 1,3-dichloro-2,4-difluoro-5-nitrobenzene is its use in the synthesis of 2,4-difluoro-3,5-dichloroaniline, a vital intermediate for certain fluorophenylurea-based agrochemicals.[1]
Synthesis of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene
A common method for the synthesis of 1,3-dichloro-2,4-difluoro-5-nitrobenzene is through the chlorination of 2,4-difluoronitrobenzene.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 1,3-dichloro-2,4-difluoro-5-nitrobenzene.
Reduction to 2,4-Difluoro-3,5-dichloroaniline
The nitro group of 1,3-dichloro-2,4-difluoro-5-nitrobenzene can be readily reduced to an amine to form 2,4-difluoro-3,5-dichloroaniline.
Experimental Protocol:
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Reaction Setup: In a suitable reaction vessel, dissolve 1,3-dichloro-2,4-difluoro-5-nitrobenzene in an appropriate solvent (e.g., ethanol, acetic acid).
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Addition of Reducing Agent: Add a reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or perform catalytic hydrogenation using a catalyst like palladium on carbon.
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Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature to ensure complete reduction of the nitro group.
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Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst or unreacted iron. The filtrate is then neutralized, and the product is extracted with an organic solvent.
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Purification: The crude product is purified by crystallization or column chromatography to yield pure 2,4-difluoro-3,5-dichloroaniline.
Applications in Drug Development and Agrochemicals
While direct applications in drug development are not widely documented, the primary utility of 1,3-dichloro-2,4-difluoro-5-nitrobenzene lies in its role as a key building block for the synthesis of agrochemicals. The resulting 2,4-difluoro-3,5-dichloroaniline is a precursor to a class of insecticides known as fluorophenylureas. The specific substitution pattern of chlorine and fluorine atoms on the benzene ring is crucial for the biological activity of the final pesticide products.
Safety Information
1,3-Dichloro-2,4-difluoro-5-nitrobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. Users should consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound. The work should be conducted in a well-ventilated area or a fume hood.
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